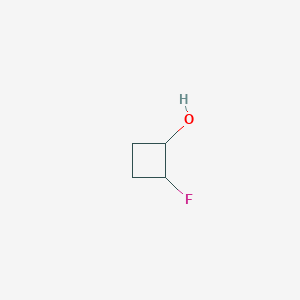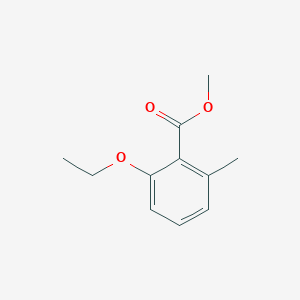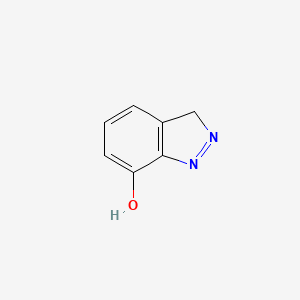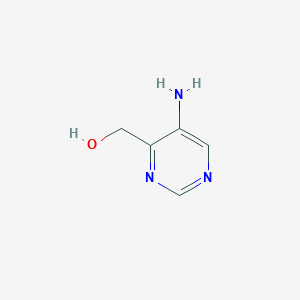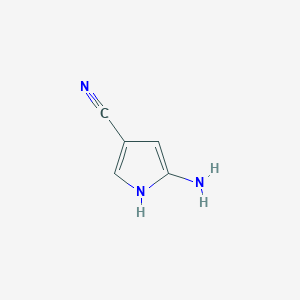
(R)-Morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Morpholine-3-carbonitrile is a chiral compound with a morpholine ring substituted at the third position by a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Morpholine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with commercially available morpholine.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of ®-Morpholine-3-carbonitrile may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures scalability and cost-effectiveness.
Types of Reactions:
Oxidation: ®-Morpholine-3-carbonitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-Morpholine-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: In the industrial sector, ®-Morpholine-3-carbonitrile is used in the production of specialty chemicals and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of ®-Morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(S)-Morpholine-3-carbonitrile: The enantiomer of ®-Morpholine-3-carbonitrile, with similar chemical properties but different biological activities.
Morpholine-4-carbonitrile: A structural isomer with the nitrile group at the fourth position.
Morpholine-2-carbonitrile: Another isomer with the nitrile group at the second position.
Uniqueness: ®-Morpholine-3-carbonitrile is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This property makes it valuable in the development of chiral drugs and catalysts.
Eigenschaften
Molekularformel |
C5H8N2O |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(3R)-morpholine-3-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2/t5-/m1/s1 |
InChI-Schlüssel |
OTGILAPKWVHCSM-RXMQYKEDSA-N |
Isomerische SMILES |
C1COC[C@H](N1)C#N |
Kanonische SMILES |
C1COCC(N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
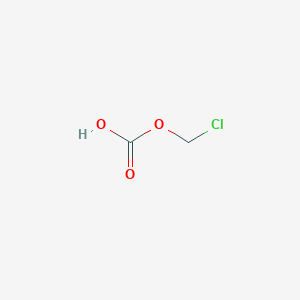
![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)

